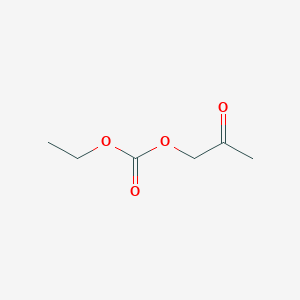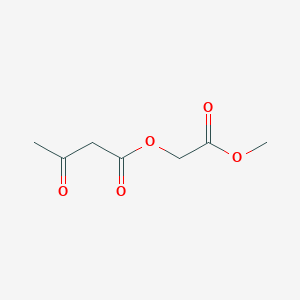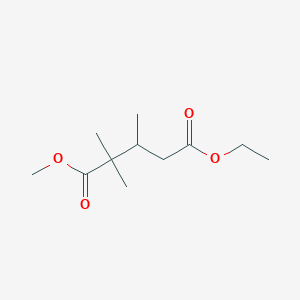
Dragabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dragabine is a novel compound belonging to the azahomoaporphine class of heterocyclic compounds. It was first isolated from the plants Guatteria sagotiana and Meiogyne virgata, which are part of the Annonaceae family . The structure of this compound includes a unique azahomoaporphine skeleton, which distinguishes it from other related compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dragabine involves several steps, starting from simple organic molecules. The key steps include the formation of the azahomoaporphine skeleton through a series of cyclization reactions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process. Additionally, various catalysts may be employed to improve the yield and selectivity of the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production time. The purification of this compound would involve techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Dragabine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or oxygen atoms.
科学的研究の応用
Dragabine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: this compound has shown potential in biological studies due to its interaction with various biological targets. It is used in the study of enzyme inhibition and receptor binding.
Medicine: this compound is being investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders and as an anti-cancer agent.
Industry: this compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism of action of Dragabine involves its interaction with specific molecular targets in the body. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to Dragabine include other azahomoaporphine derivatives such as northis compound. These compounds share the same core structure but differ in their functional groups and side chains.
Uniqueness
What sets this compound apart from other similar compounds is its unique azahomoaporphine skeleton, which imparts distinct chemical and biological properties. This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
107030-45-5 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
11-methyl-3,5-dioxa-11,13-diazapentacyclo[10.8.1.02,6.08,21.015,20]henicosa-1(21),2(6),7,13,15,17,19-heptaene |
InChI |
InChI=1S/C18H16N2O2/c1-20-7-6-11-8-14-17(22-10-21-14)16-13-5-3-2-4-12(13)9-19-18(20)15(11)16/h2-5,8-9,18H,6-7,10H2,1H3 |
InChIキー |
IYXPLTSTKGDBLL-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC3=C(C4=C2C1N=CC5=CC=CC=C54)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)

![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)

![Phenol, 2-[(undecylamino)methyl]-](/img/structure/B14320808.png)
![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)

![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
